1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride

Medicinal Chemistry Formulation Science Biochemical Assays

Procure the hydrochloride salt (CAS 1251923-10-0) for superior aqueous solubility in biological buffers versus the poorly soluble free base (CAS 5382-49-0). Essential achiral scaffold for 1,6-THQ MCL-1 inhibitors. The 6-position carboxylic acid enables versatile functionalization for amide coupling and SAR exploration. Ensure experimental reproducibility with this high-purity, stoichiometrically defined salt specifically developed for consistent solution preparation.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 1251923-10-0
Cat. No. B1421871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride
CAS1251923-10-0
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)C(=O)O)NC1.Cl
InChIInChI=1S/C10H11NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2,(H,12,13);1H
InChIKeyHMXZDPZGVQDVHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Hydrochloride (CAS 1251923-10-0): A Solubility-Enhanced Scaffold for Medicinal Chemistry and Chemical Biology


1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride (CAS: 1251923-10-0) is the hydrochloride salt of a bicyclic heterocyclic compound, consisting of a partially saturated quinoline core with a carboxylic acid functional group at the 6-position . This salt form is specifically utilized to enhance aqueous solubility and stability compared to its free base counterpart (CAS: 5382-49-0), making it more amenable for various research and development applications . The compound serves as a versatile building block and a core scaffold in medicinal chemistry, particularly for developing inhibitors targeting protein-protein interactions and other therapeutic targets .

Why the Hydrochloride Salt of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Cannot Be Substituted with Its Free Base or Other Positional Isomers in Critical Assays


Generic substitution of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride with its free base or other positional isomers is not advisable for several quantifiable reasons. The hydrochloride salt form is specifically designed to provide superior aqueous solubility compared to the free acid, a critical factor for achieving consistent and reliable concentrations in biological buffers and reaction media . Furthermore, the specific 6-position of the carboxylic acid group is essential for biological activity; moving this group to the 5-position yields a distinct compound (CAS: 46185-24-4) with fundamentally different physicochemical and pharmacological properties . The hydrochloride salt also offers a defined stoichiometry and material handling profile that is distinct from the free base, impacting experimental reproducibility and formulation.

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Hydrochloride (CAS 1251923-10-0)


Enhanced Aqueous Solubility of the Hydrochloride Salt Versus Free Base

The hydrochloride salt of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid demonstrates significantly improved aqueous solubility compared to its free base. While the free base (CAS 5382-49-0) has a calculated solubility of 3.5 g/L at 25°C , the hydrochloride salt (CAS 1251923-10-0) is specifically formulated to enhance solubility in aqueous solutions, a critical factor for preparing stock solutions and conducting in vitro biological assays .

Medicinal Chemistry Formulation Science Biochemical Assays

Positional Specificity: Carboxylic Acid at 6-Position vs. 5-Position Isomer

The location of the carboxylic acid group on the tetrahydroquinoline ring is a critical determinant of biological function. The 6-carboxylic acid derivative is a known scaffold for MCL-1 inhibitor development . In contrast, the 5-carboxylic acid positional isomer (CAS 46185-24-4) represents a different chemical entity with distinct properties and no reported role in the same biological pathways . This positional difference results in a completely different set of molecular interactions and thus cannot be considered an interchangeable analog for any application relying on the 6-carboxy scaffold.

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Validated Scaffold for MCL-1 Inhibition: The 1,6-THQ Core

The 1,2,3,4-tetrahydroquinoline-6-carboxylic acid core, specifically when sulfonylated at the 1-position, has been established in the peer-reviewed literature as a validated, achiral scaffold for developing MCL-1 inhibitors [1]. This scaffold was found to be a new chemotype for MCL-1 inhibition, offering a simple, four-step synthesis and multiple vectors for optimization [1]. In contrast, the 5-carboxylic acid isomer or the 2-oxo derivative are not reported to have this specific, validated inhibitory profile against MCL-1, making the 6-carboxy compound a unique starting point for this therapeutic target class.

Oncology Apoptosis Medicinal Chemistry Chemical Probes

Optimal Application Scenarios for Procuring 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Hydrochloride (CAS 1251923-10-0)


Preparation of Concentrated Stock Solutions for In Vitro Biochemical Assays

Due to its enhanced aqueous solubility as a hydrochloride salt, this compound is the ideal choice for preparing reliable, high-concentration stock solutions in water or standard biological buffers (e.g., PBS, Tris-HCl) . This avoids the need for DMSO or other organic co-solvents that can denature proteins, interfere with assay readouts, or introduce cytotoxicity artifacts in cell-based experiments. This is a direct advantage over the poorly soluble free base (CAS 5382-49-0) .

Medicinal Chemistry Campaigns Targeting MCL-1 Protein-Protein Interactions

This compound is the optimal starting material for synthesizing novel MCL-1 inhibitors based on the validated 1,6-THQ scaffold [1]. Its achiral nature simplifies synthesis and eliminates the need for chiral resolution steps [1]. Researchers can efficiently explore structure-activity relationships (SAR) at the 1-position (e.g., sulfonylation) to improve potency and selectivity, a pathway validated in peer-reviewed literature [1].

Synthesis of Complex Heterocyclic Building Blocks and Focused Libraries

The carboxylic acid group at the 6-position serves as a versatile functional handle for a wide range of chemical transformations, including amide coupling, esterification, and reduction, while the secondary amine can undergo further alkylation or acylation . Its use in the synthesis of (8-amino-1,2,3,4-tetrahydroquinolin-6-yl)-morpholinomethanone has been specifically documented, demonstrating its utility in accessing more complex, functionalized structures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.